![molecular formula C12H13IN2O B1401517 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1266386-30-4](/img/structure/B1401517.png)
6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
“6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a chemical compound with the molecular formula C12H13IN2O. It has a molecular weight of 328.15 .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium phosphate, copper (I) iodide, and N,N-dimethylethylenediamine in N,N-dimethyl-formamide at 120°C in an inert atmosphere. The reaction mixture is stirred overnight at 120°C, then cooled and diluted with a saturated aqueous NaHCCL solution and EtOAc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” include a reaction with potassium phosphate, copper (I) iodide, and N,N-dimethylethylenediamine in N,N-dimethyl-formamide at 120°C in an inert atmosphere .Scientific Research Applications
Crystal Structure Analysis
- The compound has been studied for its crystal structure, revealing a significant dihedral angle between the planes of the indazole ring system and the pyran-2,4-dione ring, contributing to the understanding of its molecular configuration and potential applications in materials science (El Ghozlani et al., 2014).
Synthesis of Biologically Active Molecules
- Indazole derivatives, including those similar to the specified compound, have been synthesized and shown significant inhibitory activity against microsomal HMG-CoA reductase in rat liver, suggesting potential for developing new therapeutic agents (Kim & Jahng, 1995).
Development of Chelating Ligands
- Compounds related to the specified chemical have been synthesized as potential chelating ligands, highlighting their application in coordination chemistry and potential for creating novel metal complexes (Kravtsov et al., 2009).
Functionalization of Indazoles
- A unique route has been developed for the functionalization of indazoles, allowing for the introduction of a wide range of functional groups. This process enhances the utility of indazoles in organic synthesis and drug design (Lam et al., 2016).
Synthesis of Optically Active Ligands
- Research has focused on the synthesis of optically active ligands containing indazole fragments, which could be significant for the development of asymmetric catalysts and pharmaceuticals (Bovens et al., 1993).
Development of Spin-Crossover Materials
- Indazoles have been used in the synthesis of iron(II) complexes, which exhibit spin-crossover properties. This has implications for developing advanced materials with switchable magnetic properties (Santoro et al., 2015).
Synthesis of Antifungal Agents
- Synthesis of indazole derivatives has shown promising antifungal activity, indicating the potential use of these compounds in developing new antifungal drugs (Raffa et al., 2002).
Chemistry and Pharmacology of Indazoles
- A review on the synthetic strategies and molecular pharmacology of indazole derivatives provides insight into their significant biological activities, pointing towards their potential in medicinal research (Mal et al., 2022).
Synthesis of Novel Fluorescent Compounds
- The synthesis of fluorescent indazoles by palladium-catalyzed benzannulation of pyrazoles with alkynes represents an innovative approach in developing new fluorescent materials (Kim et al., 2017).
Safety and Hazards
properties
IUPAC Name |
6-iodo-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHPSSSKHRVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855840 | |
Record name | 6-Iodo-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
CAS RN |
1266386-30-4 | |
Record name | 6-Iodo-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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